5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid
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Overview
Description
5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes an amino group, a dimethylamino group, and a benzenesulfonic acid group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid typically involves the reaction of 2-nitrobenzenesulfonic acid with formaldehyde and dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like sulfuric acid or chlorosulfonic acid.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acids, nitrobenzenesulfonic acids, and aminobenzenesulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid involves its interaction with various molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The sulfonic acid group can also participate in ionic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(diethylamino)phenol
- 5-Amino-2-(methylamino)methylbenzenesulfonic acid
- 2-Amino-5-(dimethylamino)benzoic acid
Uniqueness
5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-amino-2-[(dimethylamino)methyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11(2)6-7-3-4-8(10)5-9(7)15(12,13)14/h3-5H,6,10H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHBZDWYTDGGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)N)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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